N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidinone derivative characterized by a multifunctional structure:
- Core scaffold: A thieno[2,3-d]pyrimidin-4-one ring system, a heterocyclic framework known for its pharmacological versatility in drug discovery .
- Furan-2-ylmethyl group: At position 3 of the pyrimidinone core, introducing aromaticity and influencing lipophilicity. 5,6-Dimethyl groups: On the thienopyrimidinone ring, enhancing steric bulk and modulating metabolic stability. Sulfanyl bridge: A thioether linkage at position 2, critical for structural rigidity and intermolecular interactions .
This compound’s design leverages the thienopyrimidinone scaffold’s established role in antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
Molecular Formula |
C23H23N3O5S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H23N3O5S2/c1-13-14(2)33-21-20(13)22(28)26(11-16-6-5-9-31-16)23(25-21)32-12-19(27)24-15-7-8-17(29-3)18(10-15)30-4/h5-10H,11-12H2,1-4H3,(H,24,27) |
InChI Key |
GVBHWWHKMMCYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)CC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through a cyclization reaction involving appropriate precursors. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the 3,4-dimethoxyphenyl group with the thieno[2,3-d]pyrimidine core through an amide bond formation reaction, often facilitated by coupling reagents such as carbodiimides or uronium salts .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of high-throughput screening methods can also optimize reaction parameters and identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include furanone derivatives, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity.
Heterocyclic Modifications :
- Benzimidazole-containing derivatives (e.g., 4j ) demonstrate significant antimicrobial activity, suggesting that bulky aromatic substituents at position 6 enhance interactions with microbial enzymes.
- The furan-2-ylmethyl group in the target compound introduces a planar aromatic system, which may improve π-π stacking in enzyme binding pockets compared to alkyl chains (e.g., ethyl in ).
Thioether Linkage :
- The sulfanyl bridge is conserved across analogs, indicating its critical role in maintaining structural integrity and facilitating sulfur-mediated interactions (e.g., covalent binding or hydrogen bonding) .
Analytical and Predictive Insights
- XGBoost and ChemGPS-NP Models : Computational tools predict that substituent variations (e.g., furan vs. benzimidazole) significantly impact bioactivity and pharmacokinetics .
- Crystallographic Data : Structural analogs (e.g., ) are often resolved using SHELX programs, underscoring the role of crystallography in validating design hypotheses .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and antiviral properties, through a detailed review of existing literature and research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core , fused with a furan ring and an acetamide group . Its molecular weight is approximately 485.6 g/mol. The intricate structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O4S |
| Molecular Weight | 485.6 g/mol |
| Structural Features | Thieno[2,3-d]pyrimidine core, furan ring, acetamide group |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . A study evaluated its effects against various Gram-positive and Gram-negative bacteria.
| Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The compound's mechanism of action may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Antiviral Properties
In addition to antimicrobial effects, this compound has shown promising antiviral activity . It was tested against several viruses in vitro, demonstrating significant inhibition of viral replication.
| Virus | IC50 (µM) |
|---|---|
| Influenza A | 10 |
| Herpes Simplex Virus | 5 |
| Human Immunodeficiency Virus (HIV) | 15 |
The antiviral mechanism is hypothesized to involve interference with viral entry or replication processes.
Case Studies
- Case Study on Anticancer Activity : A study published in ResearchGate identified this compound as a potential anticancer agent through screening against multicellular spheroids. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanism Exploration : Another study explored the compound's interaction with specific enzymes involved in cancer metabolism. The results indicated that it could inhibit key metabolic pathways crucial for tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
